Potassium trifluoro(3-methylbutan-2-yl)borate
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Overview
Description
Potassium trifluoro(3-methylbutan-2-yl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methylbutan-2-yl)borate can be synthesized through the reaction of 3-methylbutan-2-ylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of 3-methylbutan-2-ylboronic acid: This can be achieved through hydroboration of 3-methylbut-2-ene using diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2).
Formation of this compound: The 3-methylbutan-2-ylboronic acid is then reacted with potassium bifluoride to form the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-methylbutan-2-yl)borate primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryls: From Suzuki–Miyaura coupling.
Boronic Acids/Esters: From oxidation.
Substituted Borates: From nucleophilic substitution.
Scientific Research Applications
Potassium trifluoro(3-methylbutan-2-yl)borate has diverse applications in scientific research:
Chemistry: Widely used in organic synthesis for forming carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-methylbut-2-enyl)borate
- Potassium trifluoro(2-methylbutyl)borate
- Potassium trifluoro(3-methylthiophen-2-yl)borate
Uniqueness
Potassium trifluoro(3-methylbutan-2-yl)borate is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C5H11BF3K |
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Molecular Weight |
178.05 g/mol |
IUPAC Name |
potassium;trifluoro(3-methylbutan-2-yl)boranuide |
InChI |
InChI=1S/C5H11BF3.K/c1-4(2)5(3)6(7,8)9;/h4-5H,1-3H3;/q-1;+1 |
InChI Key |
KQMCXUHGBZBATF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C)C(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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